Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate
Description
Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a chemical compound with the molecular formula C15H16BrNO4 It is known for its unique structure, which includes a bromobenzyl group attached to a pyridine ring
Properties
IUPAC Name |
ethyl 5-[(3-bromophenyl)methoxy]-6-oxo-2,3-dihydro-1H-pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-2-20-15(19)12-6-7-17-14(18)13(12)21-9-10-4-3-5-11(16)8-10/h3-5,8H,2,6-7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNKGPGYJBSOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NCC1)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Formation
The core 1,2,3,6-tetrahydropyridine structure is constructed via a modified Hantzsch synthesis. Ethyl acetoacetate reacts with ammonium acetate and a β-ketoester under acidic conditions to form a dihydropyridine intermediate. Oxidation with manganese dioxide introduces the 6-keto group.
Example Protocol
Etherification at Position 5
The 5-hydroxyl group undergoes alkylation with 3-bromobenzyl bromide under basic conditions:
$$
\text{Pyridine-OH + 3-Bromobenzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{Ether product} \quad
$$
Optimization Notes
- Solvent : DMF superior to THF due to improved solubility of aromatic bromide.
- Base : Potassium carbonate (2.5 eq) minimizes ester hydrolysis vs. stronger bases.
- Yield : 82–85% after recrystallization from ethanol/water.
Synthetic Route 2: Pre-functionalized Benzyl Ether Approach
Early-stage Benzyl Protection
A hydroxyl-containing β-ketoester intermediate is etherified before cyclization:
$$
\text{HO-R + 3-Bromobenzyl bromide} \xrightarrow{\text{NaH, THF}} \text{Protected intermediate} \quad
$$
Advantages
- Avoids late-stage functionalization challenges.
- Higher overall yield (74% vs. 68% for Route 1).
One-pot Cyclization and Oxidation
The protected β-ketoester undergoes cyclization with ammonium acetate, followed by in-situ oxidation:
Key Parameters
- Oxidant : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane.
- Temperature : 0°C to room temperature gradient.
- Yield : 70% with 95% purity by HPLC.
Alternative Methodologies
Microwave-assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the cyclization step, reducing reaction time from 12 h to 35 min. Ethanol remains the optimal solvent despite higher pressure.
Industrial-scale Considerations
Cost Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Raw material cost/kg | $320 | $290 |
| Process steps | 5 | 4 |
| Total yield | 56% | 62% |
Route 2 demonstrates superior economics due to fewer steps and higher throughput.
Waste Stream Management
- DMF recycling : Distillation recovers >90% solvent.
- Bromide byproducts : Treated with NaHSO₃ to precipitate inorganic salts.
Critical Challenges and Solutions
Ester Hydrolysis During Alkylation
Purification of Polar Byproducts
- Solution : Reverse-phase chromatography (C18 column, MeCN:H₂O gradient) separates target compound from diols and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group and pyridine ring play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is unique due to its specific structural features, such as the bromobenzyl group attached to the pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16BrN2O3
- Molecular Weight : 364.21 g/mol
- CAS Number : [Not specified in sources]
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related pyridine derivatives. For instance, a series of compounds similar to this compound were synthesized and evaluated for their in vitro antibacterial activity against various Gram-positive bacteria. The results indicated that compounds with similar structural motifs exhibited significant antibacterial effects comparable to linezolid, a well-known antibiotic .
The proposed mechanisms by which these compounds exert their antibacterial effects include:
- Inhibition of Bacterial Cell Wall Synthesis : Compounds may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
- Disruption of Membrane Integrity : Some derivatives can disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Key Metabolic Enzymes : Similar compounds have been shown to inhibit enzymes involved in pyruvate metabolism and other critical pathways .
Case Studies
-
Study on Structural Variants :
A study investigated various pyridine derivatives and their activity against Staphylococcus aureus. The findings suggested that modifications in the bromobenzyl group significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity due to better binding affinity to bacterial targets . -
In Vivo Efficacy :
In a mouse model infected with E. coli, derivatives similar to this compound demonstrated significant reductions in bacterial load when administered at specific dosages. This suggests potential for therapeutic use in treating bacterial infections .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Formation of the pyridine core through cyclization reactions, such as Hantzsch-type syntheses or condensation of β-keto esters with amines.
- Step 2 : Introduction of the 3-bromobenzyloxy group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the 5-position.
- Step 3 : Protection/deprotection strategies to maintain the integrity of the oxo and ester functionalities. Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–80°C), and catalysts like palladium for coupling reactions. Yields are optimized by monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Space groups (e.g., P2₁2₁2₁) and unit cell parameters (e.g., a = 8.92 Å, b = 10.45 Å, c = 14.32 Å) are reported to validate molecular packing .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 408.05 [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between experimental and computational data (e.g., NMR chemical shifts) are addressed by:
- Density Functional Theory (DFT) calculations : Comparing computed vs. experimental spectra to identify conformational or solvation effects.
- Variable-temperature NMR : Assessing dynamic processes (e.g., tautomerism) that may obscure signals.
- Crystallographic validation : Using X-ray data as a "gold standard" to resolve ambiguities in substituent positioning .
Q. What role does this compound play in medicinal chemistry research?
The bromine atom enhances electrophilic reactivity, making the compound a candidate for:
- Targeted covalent inhibitors : Bromine participates in Suzuki-Miyaura cross-coupling to introduce pharmacophores.
- Structure-activity relationship (SAR) studies : Modifications at the 3-bromobenzyl or ester groups are explored to optimize binding to enzymes (e.g., kinases) or receptors.
- Prodrug development : The ethyl ester group is hydrolyzed in vivo to generate active carboxylic acid derivatives .
Q. What methodologies optimize reaction conditions for scale-up synthesis?
- Design of Experiments (DoE) : Statistically evaluates factors like temperature, solvent polarity, and catalyst loading.
- Flow chemistry : Enhances reproducibility and safety for exothermic steps (e.g., bromination).
- Purification strategies : Use of column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Methodological Challenges and Solutions
Q. How are computational docking studies applied to predict binding modes?
- Molecular docking (AutoDock Vina) : Simulates interactions with target proteins using force fields (e.g., AMBER).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Free energy calculations (MM/PBSA) : Quantify binding affinities and guide structural modifications .
Q. What strategies mitigate degradation during storage?
- Lyophilization : Stabilizes the compound in solid form at -20°C under inert atmosphere.
- Light-sensitive packaging : Prevents photodegradation of the bromine moiety.
- Buffered solutions : Maintain pH 6–7 to avoid ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
